molecular formula C14H15NO4 B13937674 4-(4,4-Dimethyl-2,6-dioxopiperidin-1-yl)benzoic acid

4-(4,4-Dimethyl-2,6-dioxopiperidin-1-yl)benzoic acid

Katalognummer: B13937674
Molekulargewicht: 261.27 g/mol
InChI-Schlüssel: QZEZVPGDTFVTMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4,4-Dimethyl-2,6-dioxopiperidin-1-yl)benzoic acid is a chemical compound with a unique structure that includes a piperidine ring substituted with dimethyl groups and a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Dimethyl-2,6-dioxopiperidin-1-yl)benzoic acid typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of piperidine derivatives and benzoic acid derivatives in the presence of catalysts and solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced equipment and techniques to control temperature, pressure, and other reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4,4-Dimethyl-2,6-dioxopiperidin-1-yl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-(4,4-Dimethyl-2,6-dioxopiperidin-1-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 4-(4,4-Dimethyl-2,6-dioxopiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4,4-Dimethyl-2,6-dioxopiperidin-1-yl)benzoic acid is unique due to its specific structural features, such as the dimethyl groups on the piperidine ring and the benzoic acid moiety.

Eigenschaften

Molekularformel

C14H15NO4

Molekulargewicht

261.27 g/mol

IUPAC-Name

4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoic acid

InChI

InChI=1S/C14H15NO4/c1-14(2)7-11(16)15(12(17)8-14)10-5-3-9(4-6-10)13(18)19/h3-6H,7-8H2,1-2H3,(H,18,19)

InChI-Schlüssel

QZEZVPGDTFVTMD-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(=O)N(C(=O)C1)C2=CC=C(C=C2)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.